

Spectroscopic Profile of Benzene, 1-dodecyl-3-nitro-: A Technical Guide

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Compound of Interest

Compound Name: Benzene, 1-dodecyl-3-nitro-

Cat. No.: B15454083

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the organic compound **Benzene, 1-dodecyl-3-nitro-**. Due to the limited availability of directly published spectra for this specific molecule, this guide synthesizes data from analogous compounds, including nitroaromatics and alkylbenzenes, to present a predictive spectroscopic profile. The information herein is intended to support researchers in the identification, characterization, and analysis of this and structurally related molecules.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for **Benzene, 1-dodecyl-3-nitro-** based on the known spectral characteristics of its constituent functional groups.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy

Predicted Chemical Shifts (δ) in ppm relative to TMS

Proton Assignment	Expected Chemical Shift (ppm)	Multiplicity	Notes
Aromatic H (ortho to NO ₂)	8.1 - 8.3	d	Deshielded by the electron-withdrawing nitro group. [1]
Aromatic H (para to NO ₂)	7.6 - 7.8	t	[1]
Aromatic H (ortho to dodecyl)	7.3 - 7.5	d	
Aromatic H (meta to NO ₂)	7.5 - 7.7	t	
Benzylic CH ₂	2.6 - 2.8	t	Adjacent to the aromatic ring.
(CH ₂) ₁₀	1.2 - 1.6	m	Overlapping signals of the alkyl chain.
Terminal CH ₃	0.8 - 0.9	t	Typical chemical shift for a terminal methyl group.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy

Predicted Chemical Shifts (δ) in ppm

Carbon Assignment	Expected Chemical Shift (ppm)	Notes
Aromatic C-NO ₂	148 - 150	Quaternary carbon, deshielded. [1]
Aromatic C-dodecyl	140 - 145	Quaternary carbon.
Aromatic CH (ortho to NO ₂)	122 - 125	Shielded relative to other aromatic carbons due to anisotropy effects. [1]
Aromatic CH (para to NO ₂)	133 - 136	Deshielded by the nitro group. [1]
Aromatic CH (meta to NO ₂)	128 - 130	[1]
Benzylic CH ₂	35 - 37	
(CH ₂) ₁₀	22 - 32	Overlapping signals of the alkyl chain.
Terminal CH ₃	14	

IR (Infrared) Spectroscopy

Predicted Absorption Bands (wavenumber, cm⁻¹)

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity	Notes
N-O Asymmetric Stretch	1520 - 1560	Strong	Characteristic of aromatic nitro compounds. [2]
N-O Symmetric Stretch	1340 - 1370	Strong	Characteristic of aromatic nitro compounds. [2]
C-H Aromatic Stretch	3000 - 3100	Medium	[3]
C-H Aliphatic Stretch	2850 - 2960	Strong	[3]
C=C Aromatic Stretch	1450 - 1600	Medium-Weak	[4] [5]
C-N Stretch	800 - 900	Medium	

Mass Spectrometry (MS)

Predicted m/z values for key fragments

Fragment	Predicted m/z	Notes
$[M]^+$ (Molecular Ion)	291	Corresponding to the molecular weight of $C_{18}H_{29}NO_2$.
$[M-NO_2]^+$	245	Loss of the nitro group.
$[C_6H_4NO_2]^+$	122	Fragment corresponding to the nitrophenyl group.
$[C_9H_{19}]^+$	127	Tropylium ion is a common fragment for alkylbenzenes. For dodecylbenzene, a prominent fragment is often observed at m/z 91, but fragmentation can vary.
$[C_nH_{2n+1}]^+$	various	Series of fragments from the dodecyl chain.

UV-Vis (Ultraviolet-Visible) Spectroscopy

Predicted Absorption Maxima (λ_{max})

Solvent	Expected λ_{max} (nm)	Notes
Ethanol/Methanol	250 - 280	Attributable to the $\pi \rightarrow \pi^*$ transition of the nitroaromatic system. The presence of the alkyl group may cause a slight bathochromic shift. [6] [7] [8]

Experimental Protocols

The following sections detail generalized experimental methodologies for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6).^[9] For ^{13}C NMR, a higher concentration (50-100 mg) may be required.^[9] The sample should be free of particulate matter.^[9]
- **Instrumentation:** Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher).
- **Data Acquisition:**
 - ^1H NMR: Acquire the spectrum using a standard pulse sequence. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0 ppm.^[10]
 - ^{13}C NMR: Acquire the spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) using Fourier transformation. Phase and baseline correct the resulting spectrum. Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

- **Sample Preparation:**
 - **Thin Film (for oils/liquids):** Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
 - **Solid Film (for solids):** Dissolve a small amount of the solid in a volatile solvent (e.g., methylene chloride or acetone), drop the solution onto a salt plate, and allow the solvent to evaporate, leaving a thin film of the compound.^[11]
 - **KBr Pellet (for solids):** Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** Obtain a background spectrum of the empty sample holder or pure salt plates/KBr. Then, run the spectrum of the prepared sample. The instrument measures the absorption of infrared radiation at different wavenumbers.

- **Data Processing:** The final spectrum is typically presented as percent transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

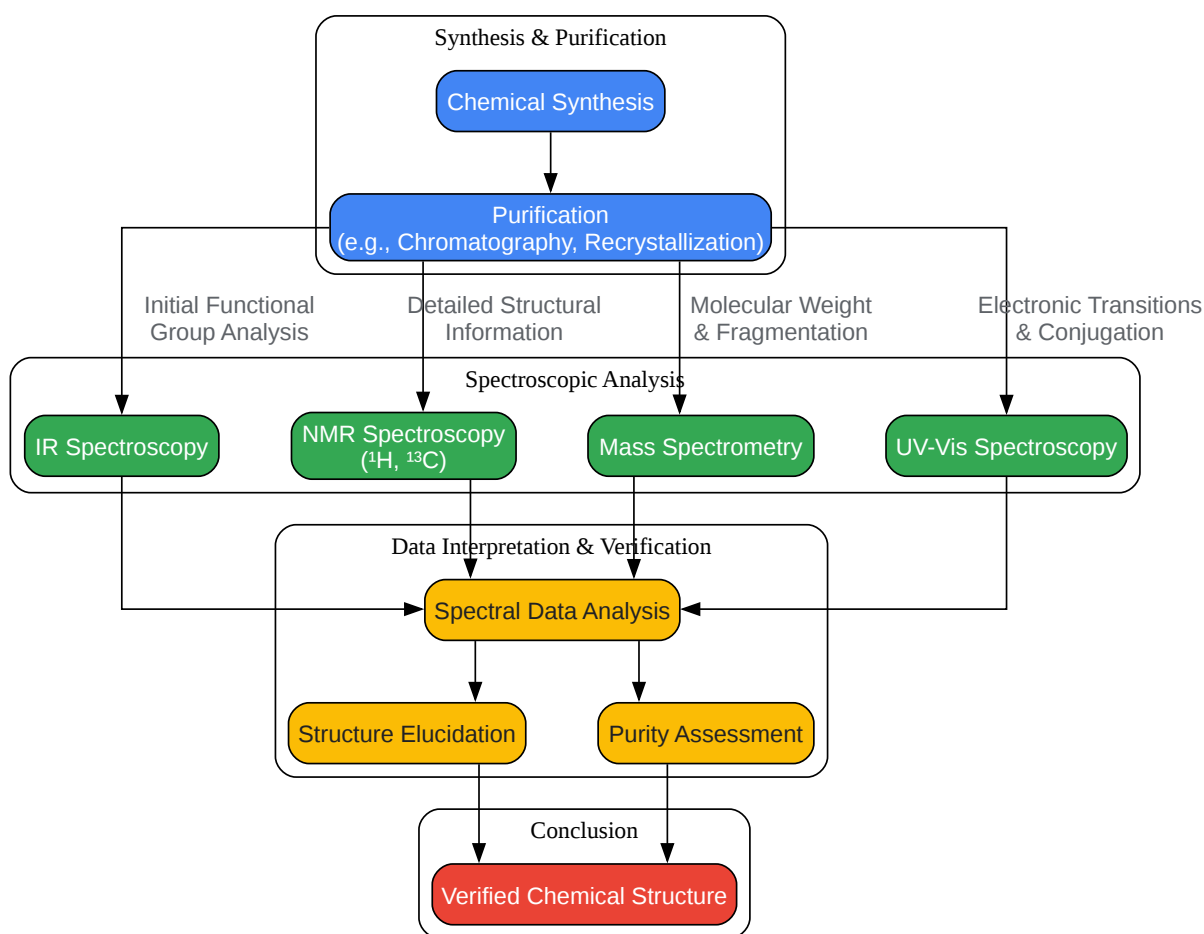
- **Sample Introduction:** Introduce a dilute solution of the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- **Ionization:** Ionize the sample molecules. Electron Ionization (EI) is a common technique that bombards the sample with high-energy electrons, leading to the formation of a molecular ion and characteristic fragment ions.^{[12][13]} Electrospray Ionization (ESI) is a softer ionization technique often used with LC-MS.
- **Mass Analysis:** Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight, or ion trap).^[12]
- **Detection:** Detect the separated ions, and the resulting data is plotted as a mass spectrum, showing the relative abundance of ions at each m/z value.

UV-Visible (UV-Vis) Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or hexane). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0.
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Data Acquisition:** Fill a quartz cuvette with the sample solution and another with the pure solvent (as a blank). Place both in the spectrophotometer. The instrument scans a range of UV and visible wavelengths, typically from 200 to 800 nm, and records the absorbance of the sample relative to the blank.^[6]
- **Data Processing:** The output is a spectrum of absorbance versus wavelength. The wavelength of maximum absorbance (λ_{max}) is a key characteristic of the compound.

Visualizations

General Workflow for Spectroscopic Analysis of a Synthesized Compound



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Caption: A generalized workflow for the spectroscopic analysis of a newly synthesized organic compound.

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Email: info@benchchem.com